8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. Bromination and methylation reactions are then carried out to introduce the bromine and methyl groups, respectively. The dioxolo ring is formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolo ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium: Shares a similar core structure but lacks the bromine atom.
Oxolinic Acid: A quinoline compound with antibacterial properties, structurally related but with different functional groups.
Uniqueness
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide is unique due to its specific combination of bromine, methyl, and dioxolo groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61273-74-3 |
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Molecular Formula |
C11H9Br2NO2 |
Molecular Weight |
347.00 g/mol |
IUPAC Name |
8-bromo-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;bromide |
InChI |
InChI=1S/C11H9BrNO2.BrH/c1-13-4-7-2-10-11(15-6-14-10)3-8(7)9(12)5-13;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
PPTQEDPUUIMGPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=CC3=C(C=C2C(=C1)Br)OCO3.[Br-] |
Origin of Product |
United States |
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